1-Piperidin-4-YL-but-3-enylamine
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Overview
Description
1-Piperidin-4-YL-but-3-enylamine is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .
Preparation Methods
The synthesis of 1-Piperidin-4-YL-but-3-enylamine involves several synthetic routes and reaction conditions. One common method includes the reaction of piperidine with but-3-enylamine under specific conditions to form the desired compound . Industrial production methods often involve multicomponent reactions, cyclization, and hydrogenation processes to achieve high yields and purity .
Chemical Reactions Analysis
1-Piperidin-4-YL-but-3-enylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions with halogens, alkyl groups, or other functional groups under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or methanol, and catalysts such as palladium or platinum . Major products formed from these reactions include various substituted piperidines and piperidinones .
Scientific Research Applications
1-Piperidin-4-YL-but-3-enylamine has numerous scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-Piperidin-4-YL-but-3-enylamine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects . For example, it may inhibit certain enzymes involved in disease progression or activate receptors that promote therapeutic outcomes .
Comparison with Similar Compounds
1-Piperidin-4-YL-but-3-enylamine can be compared with other similar compounds, such as:
Piperine: An alkaloid found in black pepper with antioxidant and anti-inflammatory properties.
Evodiamine: A piperidine alkaloid with antiproliferative effects on cancer cells.
Matrine: A piperidine derivative with antiviral and anticancer activities.
Berberine: A piperidine alkaloid used in traditional medicine for its antimicrobial and anti-inflammatory effects.
The uniqueness of this compound lies in its specific structural features and the diverse range of reactions it can undergo, making it a valuable compound in various scientific and industrial applications .
Properties
Molecular Formula |
C9H18N2 |
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Molecular Weight |
154.25 g/mol |
IUPAC Name |
1-piperidin-4-ylbut-3-en-1-amine |
InChI |
InChI=1S/C9H18N2/c1-2-3-9(10)8-4-6-11-7-5-8/h2,8-9,11H,1,3-7,10H2 |
InChI Key |
IVGMZPJROWTBJC-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC(C1CCNCC1)N |
Origin of Product |
United States |
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